molecular formula C17H28O B070475 (R)-1-(2,4,6-Triisopropylphenyl)ethanol CAS No. 181531-14-6

(R)-1-(2,4,6-Triisopropylphenyl)ethanol

Cat. No.: B070475
CAS No.: 181531-14-6
M. Wt: 248.4 g/mol
InChI Key: VYKPQIIFUMKNLF-CYBMUJFWSA-N
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Description

®-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral alcohol compound characterized by the presence of a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions, and an ethanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4,6-Triisopropylphenyl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(2,4,6-Triisopropylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,4,6-Triisopropylphenyl)ethanol may involve catalytic hydrogenation processes using chiral catalysts to achieve high enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4,6-Triisopropylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

    Oxidation: ®-1-(2,4,6-Triisopropylphenyl)ethanone

    Reduction: Corresponding alkane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

®-1-(2,4,6-Triisopropylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in chiral catalysis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-1-(2,4,6-Triisopropylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to exhibit enantioselective interactions, which can influence its biological activity and effectiveness in catalysis. The specific pathways and targets depend on the context of its application, whether in catalysis or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,4,6-Triisopropylphenyl)ethanol
  • 1-(2,4,6-Triisopropylphenyl)ethanone
  • 2,4,6-Triisopropylphenol

Uniqueness

®-1-(2,4,6-Triisopropylphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and catalysis. Compared to its enantiomer, (S)-1-(2,4,6-Triisopropylphenyl)ethanol, the ®-isomer may exhibit different reactivity and selectivity in chemical reactions. Additionally, the presence of the bulky isopropyl groups at the 2, 4, and 6 positions of the phenyl ring provides steric hindrance, influencing its chemical behavior and interactions.

Properties

IUPAC Name

(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPQIIFUMKNLF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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